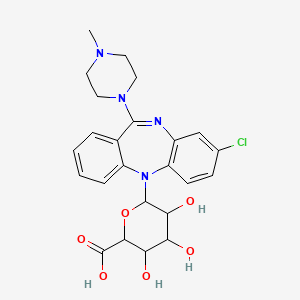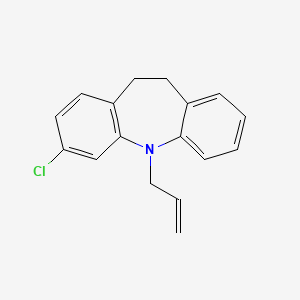![molecular formula C14H16N2O2 B602290 3-[(1S)-1-苯乙基]-4-咪唑羧酸乙酯 CAS No. 56649-47-9](/img/structure/B602290.png)
3-[(1S)-1-苯乙基]-4-咪唑羧酸乙酯
描述
“3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester” is a member of imidazoles . It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . It is also known by other names such as S(-)-Etomidate, S-ETOMIDATE, and ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate . The InChI representation is InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 . The compound has a Canonical SMILES representation of CCOC(=O)C1=CN=CN1C©C2=CC=CC=C2 and an Isomeric SMILES representation of CCOC(=O)C1=CN=CN1C@@HC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 g/mol . It has an XLogP3 value of 3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 3 hydrogen bond acceptors . Esters are polar but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用
多态和溶剂化物结构
该化合物已被研究其多态和溶剂化物结构,特别是在与抗病毒药物相关的衍生物中。Salorinne 等人(2014 年)合成并表征了抗病毒药物类似物的乙酯和羧酸-异恶唑衍生物,检查了它们的结晶、多态结构和溶剂化物结构 (Salorinne 等人,2014 年)。
非线性光学材料的潜力
已使用激光脉冲评估了类似化合物在氯仿溶液中的光学非线性,表明在光学限制应用中具有潜在应用。Chandrakantha 等人(2013 年)发现,具有的羧酸基团和酯取代基的某些衍生物表现出最大的非线性 (Chandrakantha 等人,2013 年)。
在抗凝剂合成中的作用
该化合物作为阿哌沙班等抗凝剂合成的重要中间体。Wang 等人(2017 年)报告了相关化合物的 X 射线粉末衍射数据,强调了其在药物合成中的重要性 (Wang 等人,2017 年)。
合成和接枝研究
已合成与该化合物相关的咪唑基烷酸并将其接枝到聚(乙烯胺)等聚合物上。Tomko 和 Overberger(1985 年)探讨了使用这些接枝在研究活化苯酯的酯解动力学中的作用 (Tomko & Overberger,1985 年)。
与含乙氧亚甲基的化合物的相互作用
已经研究了该化合物与含乙氧亚甲基的衍生物的相互作用,揭示了各种连接产物的形成以及进一步化学转化的潜力 (Dmitry 等人,2015 年)。
属性
IUPAC Name |
ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56649-47-9 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-etomidate interact with its target and what are the downstream effects?
A: Similar to its enantiomer, S-etomidate acts as a positive allosteric modulator of GABAA receptors in the brain. [, ] These receptors are ligand-gated chloride channels responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to a distinct site on the receptor, S-etomidate enhances the effects of the inhibitory neurotransmitter GABA, leading to increased chloride influx into neurons. This hyperpolarization reduces neuronal excitability, ultimately resulting in sedative, hypnotic, and amnesic effects. []
Q2: What is the significance of the lower adrenocortical suppression observed with S-etomidate?
A: One crucial finding regarding S-etomidate is its significantly reduced potency in suppressing adrenocortical function compared to R-etomidate. [] This difference is particularly important because the clinical use of R-etomidate is limited by its potential to induce adrenal insufficiency. The decreased adrenocortical suppression associated with S-etomidate suggests that it might possess a safer pharmacological profile in terms of endocrine effects. [] This finding has sparked interest in exploring S-etomidate or its analogs as potential alternatives to R-etomidate with reduced endocrine side effects.
Q3: What insights do metabolism studies provide about S-etomidate?
A: In vitro studies using rat liver fractions have shown that S-etomidate undergoes metabolism primarily through ester hydrolysis, similar to R-etomidate. [] This process leads to the formation of an inactive metabolite. [] Interestingly, the rate of metabolism was observed to be slower for S-etomidate compared to R-etomidate, suggesting potential differences in their pharmacokinetic profiles. [] Further in vivo studies in rats confirmed that ester hydrolysis is the primary metabolic pathway for both enantiomers, resulting in a single amphoteric metabolite that is primarily excreted in urine. []
Q4: How is the chiral purity of S-etomidate determined?
A: A robust capillary electrophoresis method has been developed and validated to assess the enantiomeric purity of etomidate, including the determination of S-etomidate. [] This method employs a dual cyclodextrin system as a chiral selector, allowing for the separation and quantification of both enantiomers. [] This technique is crucial for ensuring the quality control of S-etomidate used in research and potential therapeutic development.
Q5: What are the implications of the research on S-etomidate for future drug development?
A: The findings from various studies on S-etomidate contribute significantly to our understanding of the structure-activity relationships of etomidate analogs. The distinct pharmacological profile of S-etomidate, particularly its reduced adrenocortical suppression, highlights the potential of modifying the chiral center of etomidate to develop novel therapeutics with improved safety profiles. [] This knowledge serves as a foundation for designing and synthesizing new etomidate derivatives with enhanced therapeutic indices and reduced adverse effects for various clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




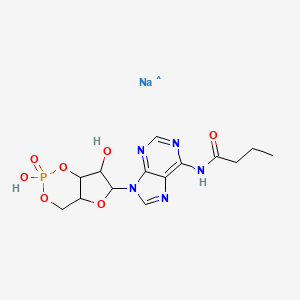
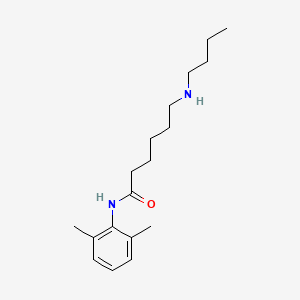
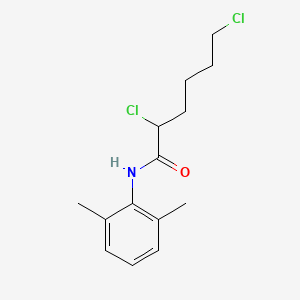
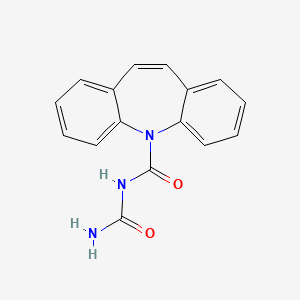

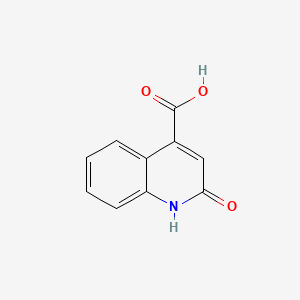
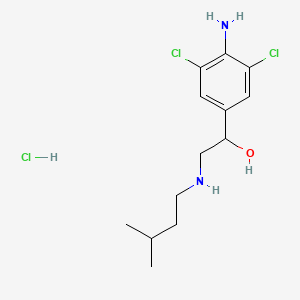
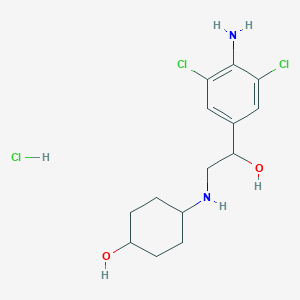
![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
